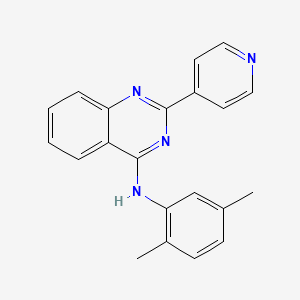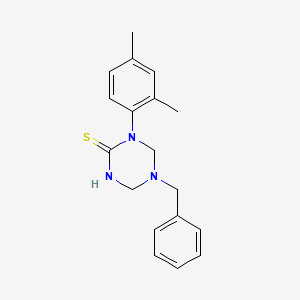
N-2-pyridinyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(Pyridin-3-yl)benzamides and similar compounds involves a series of chemical reactions designed to introduce specific functional groups that confer the molecule its activity and selectivity. For instance, a study by Zimmer et al. (2011) details the synthesis of a series of N-(Pyridin-3-yl)benzamides, demonstrating the compound's potential to inhibit human aldosterone synthase (CYP11B2) selectively (Zimmer et al., 2011). Similarly, Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides, showcasing a methodology that emphasizes the compound's antibacterial activity (Mobinikhaledi et al., 2006).
Molecular Structure Analysis
Understanding the molecular structure of N-2-pyridinyl-3-(1-pyrrolidinylsulfonyl)benzamide and its derivatives is crucial for assessing their chemical and biological behavior. Artheswari et al. (2019) analyzed the crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation of pyridine and benzene rings and their implications on molecular properties (Artheswari et al., 2019).
Chemical Reactions and Properties
The reactivity of N-2-pyridinyl-3-(1-pyrrolidinylsulfonyl)benzamide derivatives is influenced by their functional groups and molecular structure. Research by Chen et al. (2023) on N-methyl-N-(pyridin-2-yl)benzamide showcases the compound's capacity for C(sp3)-H bond activation, a key reaction that facilitates the modification of the molecule for various applications (Chen et al., 2023).
Future Directions
properties
IUPAC Name |
N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(18-15-8-1-2-9-17-15)13-6-5-7-14(12-13)23(21,22)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLSYVJRNYRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5645559.png)
![N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B5645563.png)
![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645569.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5645570.png)
![N-(4-fluorophenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5645574.png)
![1-(4-isopropylphenyl)-N-methyl-5-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5645591.png)
![1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5645596.png)


![2-bromo-4-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5645617.png)

![2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5645633.png)
![N'-{(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5645640.png)